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Compound of Interest

Compound Name: 3-(Bromomethyl)hexane

Cat. No.: B12311707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Bromomethyl)hexane, a

halogenated alkane. The document consolidates available data on its chemical identity,

physicochemical properties, and predicted spectroscopic characteristics. While specific

experimental protocols and biological activity data for this compound are not extensively

documented in publicly accessible literature, this guide furnishes a foundational understanding

based on established chemical principles and data from analogous structures.

Chemical Identification and Properties
3-(Bromomethyl)hexane is a structural isomer of bromoheptane. Its core identification and

physicochemical properties are summarized below.
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Identifier Value Source

CAS Number 98429-67-5 [1]

IUPAC Name 3-(bromomethyl)hexane [1]

Molecular Formula C₇H₁₅Br [1]

Molecular Weight 179.10 g/mol [1]

Canonical SMILES CCCC(CC)CBr [1]

InChI Key
ARFFUTYHKZEVGA-

UHFFFAOYSA-N
[1]

Table 1: Chemical Identifiers for 3-(Bromomethyl)hexane

Quantitative physical and chemical properties for 3-(Bromomethyl)hexane are primarily based

on computational models.

Property Predicted Value Source

XLogP3 3.6 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
0 [1]

Rotatable Bond Count 4 [1]

Exact Mass 178.03571 Da [1]

Monoisotopic Mass 178.03571 Da [1]

Topological Polar Surface Area 0 Å² [1]

Heavy Atom Count 8 [1]

Table 2: Computed Physicochemical Properties of 3-(Bromomethyl)hexane

Spectroscopic and Analytical Characterization
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Detailed experimental spectra for 3-(Bromomethyl)hexane are not readily available. However,

based on its structure and data from similar compounds like hexane and other bromoalkanes,

the following characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of

multiple, similar alkyl environments. Signals for protons on carbons adjacent to the bromine

atom (the -CH₂Br group) would appear further downfield compared to other methylene and

methyl protons. The various CH₂, CH₃, and the single CH proton would likely result in

overlapping multiplets in the upfield region (approximately 0.8-3.5 ppm).

¹³C NMR: The carbon NMR spectrum is predicted to show seven distinct signals, as all

seven carbon atoms are in chemically non-equivalent environments. The carbon atom

bonded to bromine (-CH₂Br) would have a chemical shift in the range of 30-40 ppm, which is

downfield from the other aliphatic carbons due to the electronegativity of the bromine atom.

Infrared (IR) Spectroscopy
The IR spectrum of 3-(Bromomethyl)hexane is expected to be dominated by absorptions

characteristic of a saturated alkyl halide.

C-H stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.

C-H bending: Absorptions for methylene (-CH₂-) and methyl (-CH₃) groups are expected

around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

C-Br stretching: A moderate to strong absorption in the fingerprint region, typically between

500 and 600 cm⁻¹, would be indicative of the carbon-bromine bond.

Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), 3-(Bromomethyl)hexane would likely

exhibit a molecular ion peak (M⁺). A characteristic feature would be the presence of an M+2

peak of nearly equal intensity, which is due to the natural abundance of the bromine isotopes

(⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom and cleavage

of the alkyl chain.
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Caption: Proposed workflow for the synthesis and identification of 3-(Bromomethyl)hexane.

Synthesis and Reactivity
Proposed Synthetic Route
A plausible method for the synthesis of 3-(Bromomethyl)hexane is the bromination of the

corresponding alcohol, 2-ethyl-1-pentanol, using a standard brominating agent such as

phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Reaction:

CH₃CH₂CH₂CH(CH₂CH₃)CH₂OH + PBr₃ → CH₃CH₂CH₂CH(CH₂CH₃)CH₂Br

Experimental Protocol (General Procedure):

Reaction Setup: The precursor alcohol, 2-ethyl-1-pentanol, is dissolved in a suitable

anhydrous solvent (e.g., diethyl ether) in a reaction flask under an inert atmosphere (e.g.,

nitrogen or argon) and cooled in an ice bath.

Addition of Brominating Agent: Phosphorus tribromide is added dropwise to the cooled

solution with stirring.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for a specified period. The reaction progress can be monitored by

thin-layer chromatography (TLC) or gas chromatography (GC).

Workup: The reaction is quenched by the slow addition of water or a saturated aqueous

solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried

over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by fractional distillation to yield pure 3-(Bromomethyl)hexane.

Chemical Reactivity
As a primary alkyl bromide, 3-(Bromomethyl)hexane is expected to undergo nucleophilic

substitution reactions, likely via an Sₙ2 mechanism. The steric hindrance around the α-carbon
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is relatively low, favoring backside attack by nucleophiles. It can also undergo elimination

reactions (E2) in the presence of a strong, sterically hindered base.

Nucleophile
Br

H₂C—CH(CH₂CH₃)(CH₂CH₂CH₃)
Nu---CH₂---Br

Nu—CH₂(CH₂CH₃)(CH₂CH₂CH₃)

Br⁻

Click to download full resolution via product page

Caption: Generalized Sₙ2 reaction pathway for 3-(Bromomethyl)hexane.

Biological Activity and Drug Development Potential
There is currently no significant information in the public domain regarding the biological activity

of 3-(Bromomethyl)hexane or its application in drug development. Its structure does not

immediately suggest a pharmacophore associated with known drug classes. However, as an

alkylating agent, it could potentially be used as a synthetic building block to introduce a 2-

ethylpentyl moiety into a larger, more complex molecule with biological activity. Further

research would be required to explore any potential therapeutic applications.

Safety and Handling
Based on safety data for similar alkyl halides, 3-(Bromomethyl)hexane should be handled

with care in a well-ventilated laboratory fume hood. Personal protective equipment, including

safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the

skin, eyes, and respiratory system. Alkylating agents can be harmful if inhaled, ingested, or

absorbed through the skin. For detailed safety information, it is crucial to consult the Safety

Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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